2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide
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Description
The compound “2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide” is a chemical with the molecular formula C23H21FN4O3 . It’s related to the compound “2- (4-ethoxyphenyl)-4H,5H-pyrazolo [1,5-a]pyrazin-4-one” which has the molecular formula C14H13N3O2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H21FN4O3 . It’s related to the compound “2- (4-ethoxyphenyl)-4H,5H-pyrazolo [1,5-a]pyrazin-4-one” which has the molecular formula C14H13N3O2 .Physical and Chemical Properties Analysis
The related compound “2- (4-ethoxyphenyl)-4H,5H-pyrazolo [1,5-a]pyrazin-4-one” has a predicted boiling point of 426.3±45.0 °C and a predicted density of 1.30±0.1 g/cm3 .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- A study explored pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing significant antioxidant activity. This suggests potential applications in exploring antioxidant properties and therapeutic applications of similar compounds (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
- Novel thiazole derivatives incorporating pyrazole moieties demonstrated significant antimicrobial and antifungal activities, indicating the potential of pyrazole-acetamide compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Radioligand Imaging
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were reported as selective ligands for the translocator protein (18 kDa), suggesting their use in radioligand imaging for positron emission tomography (PET), showcasing the diagnostic applications of related compounds (Dollé et al., 2008).
Cytotoxic Activity
- Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and exhibited appreciable cancer cell growth inhibition, highlighting potential applications in cancer research and therapy development (Al-Sanea et al., 2020).
Synthesis and Fluorogenic Properties
- The synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones from 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones using selenium dioxide indicates potential applications in developing fluorogenic dyes, useful in biological imaging and research (Zaitseva et al., 2020).
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-18-7-4-16(5-8-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-6-17(24)12-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKMKGDPFZTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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